4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide
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Overview
Description
4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide is a complex organic compound characterized by its unique structure, which includes dichlorobenzyl and pentafluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3,4-dichlorobenzyl alcohol and 2,3,4,5,6-pentafluorobenzaldehyde. These intermediates are then subjected to a series of reactions, including condensation and nucleophilic substitution, under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and ethanol, while catalysts like p-toluenesulfonic acid may be employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents.
Scientific Research Applications
4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenecarbohydrazides and derivatives with different substituents on the benzene ring. Examples include:
- 4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide
- N’-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide
Uniqueness
What sets 4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide apart is its unique combination of dichlorobenzyl and pentafluorophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl2F5N2O2/c22-14-6-1-10(7-15(14)23)9-32-12-4-2-11(3-5-12)21(31)30-29-8-13-16(24)18(26)20(28)19(27)17(13)25/h1-8H,9H2,(H,30,31)/b29-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPLPJWBSYSDTM-JBQSXSRFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C(=C(C(=C2F)F)F)F)F)OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C(=C(C(=C2F)F)F)F)F)OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl2F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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